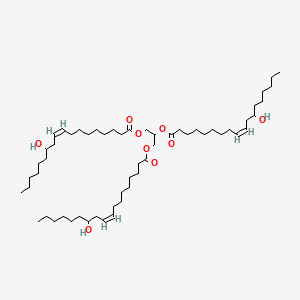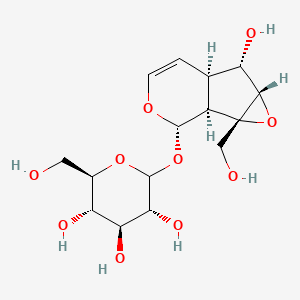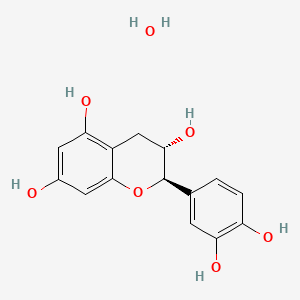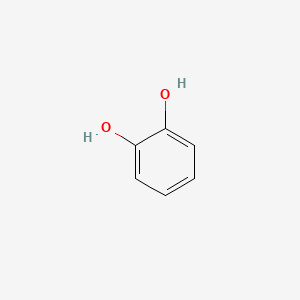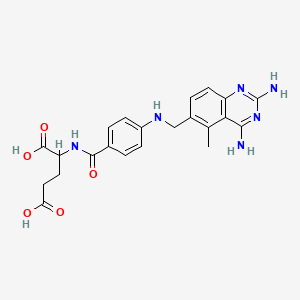
N-(p-(((2,4-Diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB 3703 is an inhibitor of dihydrofolate reductase and thymidylate synthetase.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(p-(((2,4-Diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid and its derivatives have been extensively studied for their antitumor activities. Research has shown that certain derivatives of this compound exhibit potent inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition contributes to their antitumor properties. For example, Gangjee et al. (2000) synthesized derivatives of this compound and found them to inhibit human DHFR and display significant growth inhibition of tumor cells in culture (Gangjee et al., 2000).
Inhibition of Thymidylate Synthase
Another avenue of research has focused on inhibiting thymidylate synthase (TS), a key enzyme involved in the synthesis of thymidine, one of the four nucleotides required for DNA replication. This inhibition is crucial for antitumor activity. For instance, Gangjee et al. (2005) discovered that some derivatives of N-(p-(((2,4-Diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid are potent inhibitors of both DHFR and TS in human cells, showcasing their potential as dual-action antitumor agents (Gangjee et al., 2005).
Dual Inhibitory Activity
Further research has revealed that certain analogs of this compound can simultaneously inhibit both DHFR and TS, offering a dual mechanism for combating tumor growth. Gangjee et al. (2008) demonstrated this dual inhibitory activity in various derivatives, highlighting their potential as more effective antitumor agents due to their multi-targeted approach (Gangjee et al., 2008).
Chemical Synthesis and Structural Analysis
In addition to biological activity, significant research has been conducted on the synthesis and structural analysis of these compounds. Understanding their chemical structure is essential for optimizing their antitumor properties and for the development of more potent analogs. Studies like those by Gangjee et al. (2002) and others have focused on synthesizing various analogs and assessing their structural characteristics in relation to their biological activity (Gangjee et al., 2002).
Eigenschaften
CAS-Nummer |
32093-09-7 |
|---|---|
Produktname |
N-(p-(((2,4-Diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid |
Molekularformel |
C22H24N6O5 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O5/c1-11-13(4-7-15-18(11)19(23)28-22(24)27-15)10-25-14-5-2-12(3-6-14)20(31)26-16(21(32)33)8-9-17(29)30/h2-7,16,25H,8-10H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,23,24,27,28) |
InChI-Schlüssel |
GNFFWMJNLXIQMI-MRXNPFEDSA-N |
SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
32093-09-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CB 3703 CB 3703 disodium salt CB-3703 N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



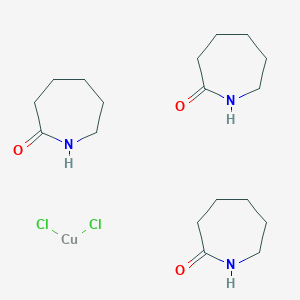
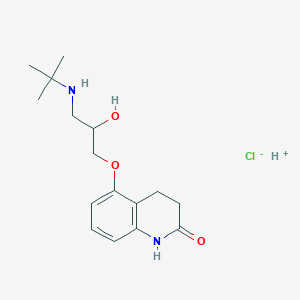
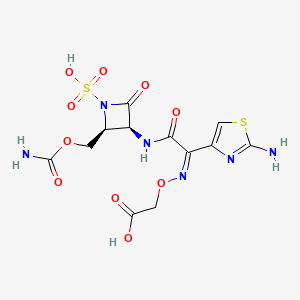
![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)
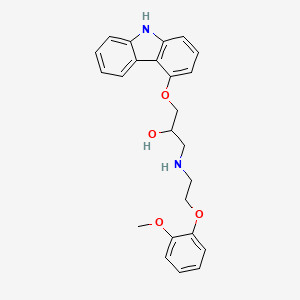
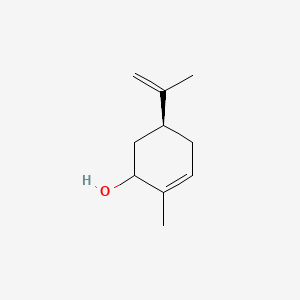
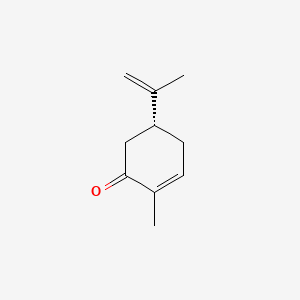
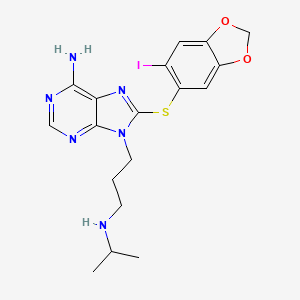
![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1668599.png)
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)
